molecular formula C9H13NO2S B2457476 2-[(Oxan-3-yl)methoxy]-1,3-thiazole CAS No. 2200106-73-4

2-[(Oxan-3-yl)methoxy]-1,3-thiazole

Cat. No.: B2457476
CAS No.: 2200106-73-4
M. Wt: 199.27
InChI Key: BIIYGOBUSZCWNJ-UHFFFAOYSA-N
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Description

2-[(Oxan-3-yl)methoxy]-1,3-thiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring a 1,3-thiazole core substituted with an oxane (tetrahydropyran) group. This structure classifies it among heterocyclic compounds, which are fundamental scaffolds in numerous therapeutic agents . The 1,3-thiazole ring is a privileged structure in drug design, extensively utilized in the identification of new lead compounds . Its applications span diverse therapeutic areas, including the development of agents for degenerative diseases . The specific substitution pattern of the thiazole core, as seen in this compound, is a common strategy to modulate the molecule's biological activity, lipophilicity, and other key physicochemical properties to optimize drug candidates . Compounds containing the 1,3-thiazole motif have demonstrated a wide range of pharmacological effects. They are frequently investigated for their potent antimicrobial properties and have been successfully incorporated into FDA-approved antibiotics . Furthermore, thiazole derivatives are a prominent area of research in anticancer drug discovery, with studies showing that novel thiazole-based molecules can exhibit specific cytotoxic activity against various tumor cell lines. The mechanism of action for such compounds often involves inducing apoptosis (programmed cell death), triggering DNA fragmentation, and causing mitochondrial depolarization . The oxane moiety incorporated into this molecule is a common feature used in medicinal chemistry to influence the compound's stereoelectronic properties and metabolic stability. As a building block, this compound provides researchers with a versatile intermediate for synthesizing more complex molecules aimed at various biological targets. This product is intended for research applications in chemistry and biology as a valuable scaffold for developing new therapeutic agents. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-(oxan-3-ylmethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-8(6-11-4-1)7-12-9-10-3-5-13-9/h3,5,8H,1-2,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIYGOBUSZCWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)COC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxan-3-yl)methoxy]-1,3-thiazole typically involves the reaction of oxan-3-ylmethanol with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with a thiazole halide . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. specific industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

2-[(Oxan-3-yl)methoxy]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiazole ring can be achieved using lithium aluminum hydride or other reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring’s reactive positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.

Scientific Research Applications

Overview

2-[(Oxan-3-yl)methoxy]-1,3-thiazole is a heterocyclic compound characterized by a thiazole ring substituted with an oxan-3-ylmethoxy group. This structure imparts unique chemical properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry, biology, and materials science.

Chemistry

This compound serves as a building block in organic synthesis. Its thiazole structure is conducive to forming more complex molecules through various chemical reactions, including oxidation and reduction processes. These reactions can yield derivatives with enhanced biological activities or novel properties .

Biology

Research indicates that this compound exhibits antimicrobial and antifungal properties . Its ability to interact with biological targets makes it a candidate for further exploration in the development of antimicrobial agents . Studies have shown that thiazole derivatives often display significant biological activity, including anticancer effects and modulation of enzyme activities .

Medicine

In the pharmaceutical field, this compound is being investigated for its potential roles in drug development. It has been explored for anti-inflammatory and anticancer properties. For instance, compounds with similar thiazole structures have demonstrated cytotoxic effects against various cancer cell lines . The compound's mechanism of action likely involves interactions with specific enzymes or receptors, influencing biochemical pathways related to disease processes .

Industry

The compound is also being utilized in the development of new materials. Its specific electronic and optical properties make it suitable for applications in the fields of electronics and photonics . This versatility opens avenues for innovation in material science.

Comparative Data on Similar Compounds

To understand the uniqueness of this compound, a comparison with similar thiazole derivatives can be insightful:

Compound NameStructure CharacteristicsBiological Activity
2-[(Oxan-2-yl)methoxy]-1,3-thiazoleDifferent oxan positioningAntimicrobial properties
2-[(Oxan-4-yl)methoxy]-1,3-thiazoleDifferent oxan positioningAnticancer activity
2-[(Oxan-5-yl)methoxy]-1,3-thiazoleDifferent oxan positioningPotential anti-inflammatory effects

This table illustrates how the position of the oxan group can influence the biological activities and chemical reactivity of thiazole derivatives.

Case Studies

Several studies highlight the applications of thiazoles in drug development:

  • Anticancer Activity : A series of thiazole derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines. Notably, compounds containing thiazole rings exhibited significant inhibition of cell growth in various cancer types .
  • Antimicrobial Properties : Research on substituted thiazoles has shown promising results against Gram-positive and Gram-negative bacteria, demonstrating their potential as new antibacterial agents .
  • Material Science Applications : Thiazoles have been incorporated into materials designed for electronic applications due to their unique electronic properties .

Mechanism of Action

The mechanism of action of 2-[(Oxan-3-yl)methoxy]-1,3-thiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Oxan-2-yl)methoxy]-1,3-thiazole
  • 2-[(Oxan-4-yl)methoxy]-1,3-thiazole
  • 2-[(Oxan-5-yl)methoxy]-1,3-thiazole

Uniqueness

2-[(Oxan-3-yl)methoxy]-1,3-thiazole is unique due to the specific positioning of the oxan-3-ylmethoxy group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs.

Biological Activity

2-[(Oxan-3-yl)methoxy]-1,3-thiazole is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The oxan group contributes to its solubility and reactivity, enhancing its potential as a pharmacological agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Klebsiella pneumoniae25 µg/mL

These results suggest that the compound could serve as a lead in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented. A study evaluated the effects of this compound on breast cancer cell lines MCF-7 and MDA-MB-231. The compound demonstrated significant antiproliferative effects.

Case Study: Anticancer Efficacy

In a controlled study, cells were treated with varying concentrations of the compound:

Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (MDA-MB-231)
0.18582
1.06065
103035

The results indicated a dose-dependent decrease in cell viability, suggesting that the compound effectively inhibits cancer cell proliferation.

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. The thiazole moiety is known to inhibit DNA gyrase and other key enzymes involved in bacterial replication and cancer cell growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Modifications to the thiazole ring or oxan substituents can significantly alter biological activities. For instance, the introduction of hydrophobic groups at specific positions has been correlated with increased antibacterial potency .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of halogen at position 4Increased antibacterial activity
Substitution with alkyl groupsEnhanced solubility and potency

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(Oxan-3-yl)methoxy]-1,3-thiazole, and how can purity and structural integrity be validated?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions using oxane derivatives and thiazole precursors. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency .
  • Catalysts : Copper(I) iodide or palladium-based catalysts facilitate cross-coupling reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures enhances purity .
    • Characterization :
  • IR spectroscopy : Confirm C-O-C (1,100–1,250 cm⁻¹) and thiazole C=N (1,600–1,680 cm⁻¹) stretching .
  • NMR : ¹H NMR should show oxane methoxy protons (δ 3.3–4.0 ppm) and thiazole protons (δ 7.5–8.5 ppm) .
  • Elemental analysis : Match calculated vs. experimental C, H, N, S values (±0.3% tolerance) .

Q. Which spectroscopic techniques are critical for distinguishing this compound from structurally similar analogs?

  • Differentiation strategies :

  • Mass spectrometry (HRMS) : Exact mass determination (e.g., m/z ~228.08 for C₉H₁₂NO₂S) resolves ambiguities in molecular formula .
  • ¹³C NMR : Oxane carbons (δ 60–80 ppm) vs. thiazole carbons (δ 120–150 ppm) provide structural confirmation .
  • X-ray crystallography : Resolves spatial arrangement of the oxane-thiazole linkage in crystalline form .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with target proteins like aldose reductase?

  • Approach :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions. The oxane moiety may form hydrogen bonds with catalytic residues (e.g., Tyr48 in aldose reductase), while the thiazole ring engages in hydrophobic interactions .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
  • ADMET prediction : Tools like SwissADME evaluate bioavailability (e.g., Lipinski’s Rule of Five compliance) and blood-brain barrier permeability .

Q. How can researchers resolve contradictions in reported biological activity data for thiazole derivatives?

  • Case study : Discrepancies in antimicrobial efficacy (e.g., MIC values) may arise from:

  • Structural variations : Substituents on the thiazole ring (e.g., electron-withdrawing groups like -NO₂ enhance activity against Gram-negative bacteria) .
  • Assay conditions : Standardize broth microdilution (CLSI guidelines) and control for pH/temperature .
  • Resistance mechanisms : Combine with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to validate intrinsic activity .

Q. What strategies optimize the regioselectivity of thiazole functionalization during derivatization?

  • Experimental design :

  • Directing groups : Install -OMe or -NH₂ at the 4-position of thiazole to guide electrophilic substitution at the 5-position .
  • Metal-mediated coupling : Suzuki-Miyaura reactions with aryl boronic acids selectively modify the thiazole 2-position .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (e.g., monosubstitution), while higher temperatures (80°C) drive disubstitution .

Methodological Guidance for Data Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., NMR splitting patterns) in thiazole derivatives?

  • Troubleshooting :

  • Dynamic effects : Conformational flexibility of the oxane ring may cause splitting in ¹H NMR; use variable-temperature NMR to coalesce signals .
  • Impurity artifacts : Compare HPLC retention times (C18 column, acetonitrile/water gradient) with pure standards .
  • Solvent effects : Record spectra in deuterated DMSO to minimize solvent-induced shifts .

Tables for Key Data

Table 1 : Representative Synthetic Conditions for Thiazole Derivatives

Reaction TypeCatalystSolventYield (%)Purity (HPLC)Reference
Nucleophilic SubstitutionCuI/PPh₃DMF72>98%
Suzuki-Miyaura CouplingPd(PPh₃)₄THF/H₂O8597%

Table 2 : Computational Parameters for Binding Affinity Prediction

SoftwareBinding Energy (kcal/mol)Interacting ResiduesSimulation Time (ns)
AutoDock Vina-8.2 ± 0.3Tyr48, His110, Trp111100
GROMACS-7.9 ± 0.5Leu300, Phe122 (hydrophobic)100

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